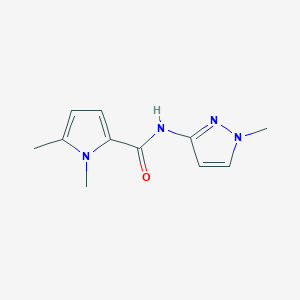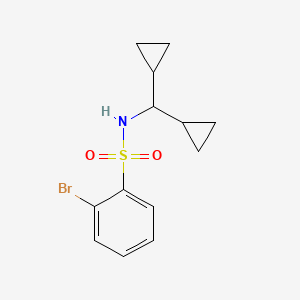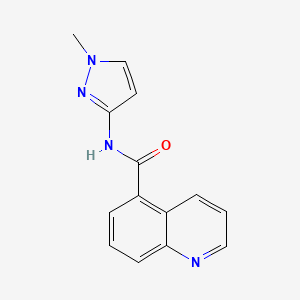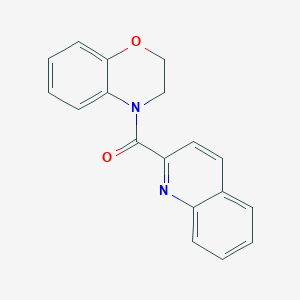
2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone, also known as DBM, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic effects. DBM belongs to the benzoxazine family of compounds and has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
作用機序
The exact mechanism of action of 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone is not fully understood, but it is believed to act through multiple pathways. 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer. It has also been reported to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. In addition, 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone has been shown to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone has been shown to have a wide range of biochemical and physiological effects. It has been reported to reduce oxidative stress and inflammation in various tissues, including the brain, liver, and kidney. 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone has also been shown to inhibit angiogenesis, which is the formation of new blood vessels, and to induce apoptosis in cancer cells. In addition, 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone has been reported to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the major advantages of 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone is its low toxicity and high solubility, which makes it an ideal compound for in vitro and in vivo experiments. 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone has also been shown to have good stability under different experimental conditions. However, one of the limitations of 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone is its poor bioavailability, which may limit its therapeutic potential.
将来の方向性
There are several future directions for research on 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone. One area of interest is the development of novel derivatives of 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone with improved bioavailability and efficacy. Another area of interest is the investigation of the potential of 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Finally, the elucidation of the exact mechanism of action of 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone and its downstream targets will provide valuable insights into its therapeutic potential.
合成法
The synthesis of 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone is a multi-step process that involves the reaction of 2-amino-3-cyanopyridine with salicylaldehyde to form the intermediate 2-(quinolin-2-yl)acetonitrile. The intermediate is then reacted with 2-hydroxybenzaldehyde to form the final product, 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone. The synthesis method of 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone has been well-established in the literature, and several modifications have been made to improve the yield and purity of the compound.
科学的研究の応用
2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone has been extensively studied for its potential therapeutic effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone has also been reported to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
2,3-dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-18(15-10-9-13-5-1-2-6-14(13)19-15)20-11-12-22-17-8-4-3-7-16(17)20/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIOVOSEKSGPOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2N1C(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7538413.png)

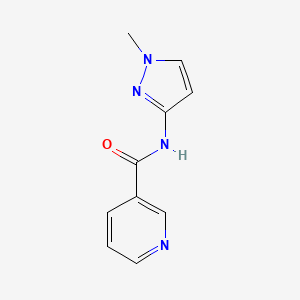
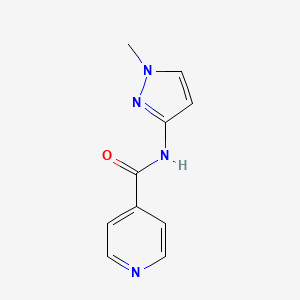
![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide](/img/structure/B7538435.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7538450.png)
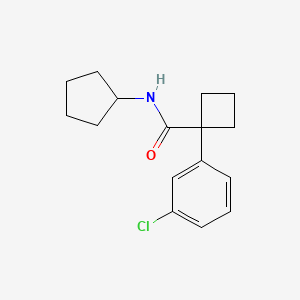

![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B7538461.png)

![1-Methylspiro[piperidine-4,2'(1'H)-quinazoline]-4'(3'H)-one](/img/structure/B7538474.png)
